2-(2,5-Dimethylphenyl)indolizine-3-carbaldehyde
Description
Properties
IUPAC Name |
2-(2,5-dimethylphenyl)indolizine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO/c1-12-6-7-13(2)15(9-12)16-10-14-5-3-4-8-18(14)17(16)11-19/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVIGMMMHZBRJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=C(N3C=CC=CC3=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One of the most cited methods involves the oxidation of 2-(pyridin-2-yl)acetonitrile derivatives with selenium dioxide, followed by treatment with nickel nitrate in ethanol to promote cyclization and form the indolizine-3-carbaldehyde structure.
| Step | Reagents/Conditions | Description | Outcome |
|---|---|---|---|
| 1 | 2-(pyridin-2-yl)acetonitrile + SeO2 | Oxidation of methylene group adjacent to pyridine | Formation of aldehyde intermediate |
| 2 | Nickel nitrate in ethanol, heating | Cyclization to form indolizine ring system | 2-(2,5-Dimethylphenyl)indolizine-3-carbaldehyde |
This method leverages the selective oxidation ability of selenium dioxide and the catalytic role of nickel nitrate to efficiently construct the indolizine core with the aldehyde functionality at the 3-position.
Vilsmeier-Haack Formylation Approach
The Vilsmeier-Haack reaction is a classical method for formylation of aromatic and heteroaromatic compounds. For indolizine derivatives, this involves:
- Preparation of the Vilsmeier reagent by reacting phosphorus oxychloride with anhydrous dimethylformamide (DMF) at low temperature (0–5 °C).
- Addition of 2-methylaniline derivatives (including 2,5-dimethylaniline) to the Vilsmeier reagent.
- Stirring at room temperature followed by reflux at 80–90 °C for several hours.
- Workup involving neutralization and recrystallization to isolate the 3-carbaldehyde product.
| Parameter | Details |
|---|---|
| Solvent | Anhydrous dimethylformamide (DMF) |
| Reagent | Phosphorus oxychloride (POCl3) |
| Temperature | 0–5 °C for reagent formation; 80–90 °C for reflux |
| Reaction time | 1–2 hours stirring + 5–8 hours reflux |
| Molar ratios | DMF:POCl3 = 5:1; 2-methylaniline:Vilsmeier reagent = 1:10–1:40 |
This method is well-documented for synthesizing 3-indole carbaldehydes and can be adapted for indolizine analogs with appropriate substituents, including 2,5-dimethylphenyl groups.
Aminocatalyzed One-Pot [3+2] Cyclization
A recent advancement in indolizine-3-carbaldehyde synthesis is the use of aminocatalyzed [3+2] cyclization reactions. This method involves:
- Using substrates such as 2-acetylpyridine and appropriate aldehydes.
- Employing a recyclable stereoauxiliary aminocatalyst in acetic acid as the medium.
- Addition of Brønsted acids and lithium cations to enhance catalytic efficiency and selectivity.
- The reaction proceeds via iminium ion formation and intramolecular cyclization, releasing water and forming the indolizine-3-carbaldehyde in a one-pot process.
This approach is notable for its operational simplicity, mild conditions, and good yields of 1,2,3-trisubstituted indolizine-2-carbaldehydes, which can be adapted for 3-carbaldehyde derivatives with suitable substrates.
Mechanistic Insights and Reaction Analysis
- The selenium dioxide oxidation targets the benzylic position adjacent to the pyridine ring, converting methylene groups to aldehydes.
- Nickel nitrate acts as a Lewis acid catalyst facilitating cyclization by activating nitrile or aldehyde groups.
- The Vilsmeier-Haack reaction forms an electrophilic iminium intermediate that undergoes electrophilic aromatic substitution at the 3-position of the indolizine ring.
- Aminocatalyzed cyclization involves formation of an iminium ion intermediate, followed by nucleophilic attack and ring closure, with Brønsted acids and lithium ions stabilizing transition states.
Comparative Summary of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Selenium Dioxide Oxidation | SeO2, Ni(NO3)2, ethanol, heat | Selective oxidation, good yields | Use of toxic selenium compounds |
| Vilsmeier-Haack Formylation | POCl3, DMF, 80–90 °C reflux | Well-established, scalable | Requires careful temperature control |
| Aminocatalyzed One-Pot Cyclization | Aminocatalyst, acetic acid, Brønsted acid, Li+ | Mild conditions, one-pot, efficient | Substrate scope may be limited |
Chemical Reactions Analysis
2-(2,5-Dimethylphenyl)indolizine-3-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include selenium dioxide for oxidation and nickel nitrate for complex formation . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(2,5-Dimethylphenyl)indolizine-3-carbaldehyde has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of indolizidine alkaloids and other functional dyes . In biology and medicine, indolizine derivatives have shown potential as antiviral, anticancer, and antimicrobial agents . The compound’s unique structure allows for interactions with various molecular targets, making it a valuable tool in drug discovery and development.
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethylphenyl)indolizine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The indolizine core structure allows for binding to various receptors and enzymes, leading to the modulation of biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
The following analysis compares 2-(2,5-Dimethylphenyl)indolizine-3-carbaldehyde with structurally or functionally related compounds from the provided evidence. Key differences in molecular structure, physicochemical properties, and synthetic pathways are highlighted.
Compound 11a : (2Z)-2-(2,4,6-Trimethylbenzylidene)-thiazolo-pyrimidine derivative
- Core Structure : Thiazolo[3,2-a]pyrimidine with a 2,4,6-trimethylbenzylidene substituent.
- Key Features :
- Contains a fused thiazole-pyrimidine system, distinct from the indolizine backbone.
- Aromatic substitution pattern (2,4,6-trimethylphenyl) differs from the 2,5-dimethylphenyl group in the target compound.
- Functional groups: Carboxylate (C=O) and nitrile (CN) groups, compared to the aldehyde (CHO) in the target compound.
Physicochemical Data :
Property Value Molecular Formula C₂₀H₁₀N₄O₃S Molecular Weight 386 g/mol Melting Point 243–246°C IR (CN stretch) 2,219 cm⁻¹ MS (M⁺) m/z 386
Compound 12 : Pyrimido-quinazoline derivative
- Core Structure : Pyrimido[2,1-b]quinazoline with a 5-methylfuran substituent.
- Key Features :
- Fused pyrimidine-quinazoline system, contrasting with the indolizine scaffold.
- Lacks aromatic substituents comparable to the 2,5-dimethylphenyl group.
- Functional groups: Nitrile (CN) and carbonyl (C=O) groups.
Physicochemical Data :
Property Value Molecular Formula C₁₇H₁₀N₄O₃ Molecular Weight 318 g/mol Melting Point 268–269°C IR (CN stretch) 2,220 cm⁻¹
Comparison Insights :
- The indolizine-carbaldehyde structure offers a distinct heterocyclic core compared to thiazolo-pyrimidine or pyrimido-quinazoline systems.
- Substitution patterns (e.g., 2,5-dimethylphenyl vs.
- Aldehyde functionality in the target compound provides a unique site for derivatization compared to nitrile or carboxylate groups in analogs .
Aromatic Substituted Derivatives ()
2-(2,5-Dimethylphenyl)-2-hydroxyacetic acid
- Structure : Aromatic acetic acid derivative with a 2,5-dimethylphenyl group.
- Key Features :
- Shares the 2,5-dimethylphenyl substituent but lacks the indolizine-carbaldehyde scaffold.
- Hydroxyacetic acid moiety introduces polarity and hydrogen-bonding capacity.
Physicochemical Data :
Property Value Molecular Formula C₁₀H₁₂O₃ Molecular Weight 180.20 g/mol Melting Point 115–118°C
2,3-Dimethylphenyl isothiocyanate
- Structure : Aromatic isothiocyanate with 2,3-dimethyl substitution.
- Key Features :
- Differs in substitution pattern (2,3-dimethyl vs. 2,5-dimethyl) and reactive group (isothiocyanate vs. aldehyde).
- Isothiocyanate groups are highly reactive, enabling conjugation with amines or thiols.
Comparison Insights :
- The 2,5-dimethylphenyl group in the target compound and 2-(2,5-dimethylphenyl)-2-hydroxyacetic acid suggests similar steric environments but divergent reactivity due to the indolizine-aldehyde system.
- Aldehydes (as in the target compound) and isothiocyanates (as in 2,3-dimethylphenyl isothiocyanate) serve as electrophilic sites but engage in distinct reaction pathways (e.g., aldol condensation vs. thiourea formation) .
Key Differences :
- The target compound’s indolizine core requires specialized cyclization strategies, whereas analogs like 11a/b and 12 rely on pyrimidine-based heterocyclizations.
Biological Activity
Overview
2-(2,5-Dimethylphenyl)indolizine-3-carbaldehyde is a heterocyclic aromatic compound notable for its unique structure, which includes an indolizine ring fused with a 2,5-dimethylphenyl group and an aldehyde functional group. Its molecular formula is C17H15NO, with a molecular weight of 249.31 g/mol. This compound is of growing interest in medicinal chemistry and organic synthesis due to its potential biological activities and reactivity patterns.
The presence of the aldehyde group allows for various chemical reactions, making this compound a versatile intermediate in organic synthesis. Key reactions include:
- Nucleophilic Addition : The aldehyde can react with nucleophiles to form alcohols or other derivatives.
- Oxidation : Can be oxidized to form corresponding ketones or alcohols.
- Reduction : The carboxyl group can be reduced to an alcohol group.
- Electrophilic Aromatic Substitution : Various substituents can be introduced onto the phenyl ring.
Structure-Activity Relationship (SAR)
The unique substitution pattern of this compound may influence its biological activity. The following table summarizes some related compounds and their activities:
| Compound Name | Molecular Formula | Notable Activity |
|---|---|---|
| 2-Phenylindolizine-3-carbaldehyde | C15H11NO | Moderate anticancer activity |
| 3-Indolecarboxaldehyde | C9H7NO | Used in organic synthesis |
| 5-Methylindole-3-carbaldehyde | C10H9NO | Exhibits AChE inhibition |
| 5,11-Dimethyl-5H-indolo[2,3-b]quinoline | C17H16N2O | Effective against pancreatic cancer cells |
Case Studies
- Cytotoxicity Against Cancer Cells : In a study evaluating various indolizine derivatives, compounds similar to this compound were tested against BxPC-3 and AsPC-1 pancreatic cancer cell lines. Some derivatives exhibited IC50 values around 336 nM, indicating potential for further development as anticancer agents .
- Neuroprotective Properties : Compounds derived from indole structures have been assessed for their ability to inhibit AChE and BuChE. In vitro studies revealed that certain derivatives could effectively reduce enzyme activity at concentrations lower than traditional inhibitors like tacrine .
Q & A
Q. How can researchers validate the regioselectivity of substitution in the indolizine core during derivative synthesis?
- Methodology : Employ NOESY or C-H HMBC NMR to confirm substitution patterns. For example, cross-peaks between the aldehyde proton and adjacent carbons can distinguish between C-3 and other positions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
